3-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide
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Overview
Description
2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves a multi-step process:
Formation of the hydrazone: The reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and hydrazine hydrate under reflux conditions in ethanol produces the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using acryloyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl and imine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Material Science: Its structural properties make it a candidate for the development of new polymers or nanomaterials.
Biology and Medicine
Drug Development: Due to its potential biological activity, it can be explored as a lead compound for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Functional Materials: Its unique properties can be harnessed in the development of functional materials for various industrial applications.
Mechanism of Action
The mechanism by which 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazone and acetamide functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(PROP-2-YL)BENZENESULFONAMIDE: Shares structural similarities but differs in functional groups.
PHENOXY ACETAMIDE DERIVATIVES: Similar backbone structure but with different substituents.
Uniqueness
The uniqueness of 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its combination of hydrazone and acetamide functionalities, which provide a versatile platform for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-N-prop-2-enylpropanediamide |
InChI |
InChI=1S/C21H23N3O3/c1-3-12-22-20(25)13-21(26)24-23-14-17-8-10-19(11-9-17)27-15-18-6-4-16(2)5-7-18/h3-11,14H,1,12-13,15H2,2H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
VLSJGFMUDRCRLY-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC(=O)NCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC(=O)NCC=C |
Origin of Product |
United States |
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